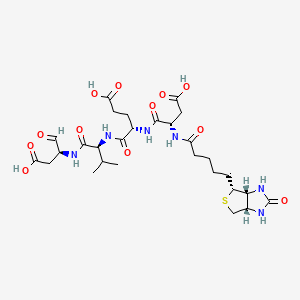
Biotin-DEVD-CHO (trifluoroacetate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and -7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis, a form of programmed cell death. The compound’s full chemical name is N-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-α-aspartyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, trifluoroacetate salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-DEVD-CHO typically involves the conjugation of biotin to the DEVD peptide sequence (Asp-Glu-Val-Asp) followed by the addition of a formyl group (CHO). The reaction conditions often include the use of formic acid as a solvent, with the final product being purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of Biotin-DEVD-CHO involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to form the DEVD peptide, followed by biotinylation and formylation. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-DEVD-CHO primarily undergoes substitution reactions, particularly in the context of its interaction with caspases. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Biotin-DEVD-CHO include formic acid, biotin, and the DEVD peptide sequence. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Major Products Formed
The major product formed from the reactions involving Biotin-DEVD-CHO is the biotinylated DEVD peptide, which is used for affinity purification and detection of active caspases .
Aplicaciones Científicas De Investigación
Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary applications include:
Affinity Purification: Used for the affinity purification of active caspase-3, -6, -7, and -8
Detection of Active Caspases: Employed in the detection of active caspase-3 in tissue samples and permeabilized cells using affinity labeling with streptavidin conjugates
Apoptosis Studies: Utilized in studies of apoptosis to understand the mechanisms of programmed cell death and the role of caspases in this process
Mecanismo De Acción
Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and -7. The DEVD peptide sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparación Con Compuestos Similares
Similar Compounds
Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and -7 inhibitor.
Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence (Val-Ala-Asp).
Uniqueness
Biotin-DEVD-CHO is unique due to its biotinylation, which allows for easy detection and purification using streptavidin conjugates. This feature makes it particularly useful in biochemical assays and affinity purification techniques .
Propiedades
Fórmula molecular |
C28H42N6O12S |
|---|---|
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
Clave InChI |
NOYOANDLKBWUGA-KSMLJOLJSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)
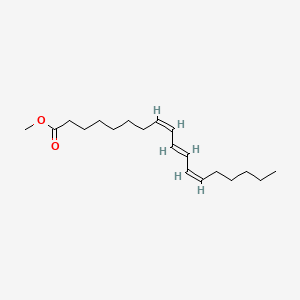

![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)
![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)

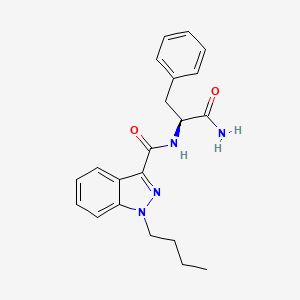
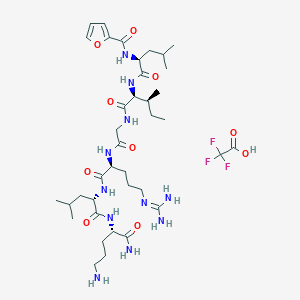
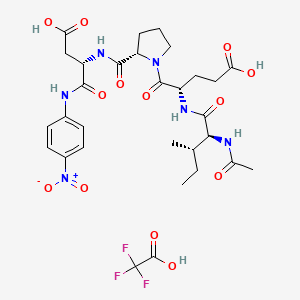
![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)

![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)
